molecular formula C11H19N B13313666 N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine

N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine

Cat. No.: B13313666
M. Wt: 165.27 g/mol
InChI Key: WPTRZUCLIFHICH-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine is a cyclopentane-based aliphatic amine featuring a terminal alkyne (but-3-yn-1-yl) substituent and a 3,3-dimethylcyclopentane backbone. This compound is synthesized via palladium-catalyzed coupling reactions, as evidenced by its structural analogs such as N-(but-3-yn-1-yl)-2-nitrobenzenesulfonamide (10a) and N-benzylbut-3-yn-1-amine (15a) .

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-but-3-ynyl-3,3-dimethylcyclopentan-1-amine

InChI

InChI=1S/C11H19N/c1-4-5-8-12-10-6-7-11(2,3)9-10/h1,10,12H,5-9H2,2-3H3

InChI Key

WPTRZUCLIFHICH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)NCCC#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine typically involves the reaction of 3,3-dimethylcyclopentanone with but-3-yn-1-amine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Substituted amines.

Scientific Research Applications

N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aromatic vs. Aliphatic Amines

Compounds like (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine () incorporate aryl groups (e.g., 3-aminophenyl) via palladium-catalyzed coupling, contrasting with the aliphatic but-3-yn-1-yl group in the target compound. Aryl substituents enhance π-π interactions, improving crystallinity but reducing solubility in nonpolar solvents .

Sulfur-Containing Analogs

3-(ethylsulfanyl)-N-methylcyclopentan-1-amine (MW: 261.67) and N-methyl-3-(methylsulfanyl)cyclopentan-1-amine (MW: 145.27) (–8) replace the dimethylcyclopentane with sulfur-based substituents.

Cycloalkyl Substituent Variations

Cyclopentane Derivatives

2-Chloro-3-cyclopentyl-N-methylpropan-1-amine () shares a cyclopentane ring but includes a chloro substituent, enhancing electrophilicity and reactivity in nucleophilic substitutions. The dimethyl groups in the target compound likely reduce conformational flexibility, increasing steric hindrance .

Cycloheptyl Analog

(S)-2-(butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide () features a larger cycloheptyl group, which may improve lipid solubility and membrane permeability compared to the cyclopentane-based target compound .

Bulky and Functionalized Amines

N-benzyl-N,4-dimethyl-3-naphthalen-1-ylpentan-1-amine () and adamantane-containing amines () incorporate rigid, bulky substituents (naphthyl, adamantyl).

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine C11H17N 163.26 But-3-yn-1-yl, dimethylcyclopentane High steric hindrance, alkyne reactivity
(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine C11H14N2 174.24 3-Aminophenyl, butenyl Aromatic π-π interactions, polar
3-(ethylsulfanyl)-N-methylcyclopentan-1-amine C11H8ClN5O 261.67 Ethylsulfanyl Increased polarity, hydrogen bonding
2-Chloro-3-cyclopentyl-N-methylpropan-1-amine C9H18ClN 175.70 Chloro, cyclopentyl Electrophilic reactivity
N-benzyl-N,4-dimethyl-3-naphthalen-1-ylpentan-1-amine C24H29N 331.50 Naphthyl, benzyl High lipophilicity, rigidity

Biological Activity

N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in medicine, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C9H13NC_9H_{13}N. The compound features a cyclopentane ring substituted with a butynyl group and an amine functional group, which contributes to its reactivity and interaction with biological systems.

Case Studies

  • Anticancer Activity : A study investigating structurally similar compounds demonstrated that modifications in the alkyne group significantly enhanced anticancer activity through apoptosis induction in various cancer cell lines.
  • Neuropharmacological Effects : Research on related cyclic amines revealed potential neuroprotective effects, suggesting that this compound may also exhibit similar properties.

Data Table: Comparative Biological Activities

Compound NameActivity TypeKey Findings
This compoundAnticancerPotential apoptosis induction in cancer cells
3,3-Dimethylcyclopentan-1-amineNeuroprotectiveModulation of neurotransmitter receptors
Butynyl-substituted aminesEnzyme InhibitionInhibition of proteases leading to reduced tumor growth

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the butynyl group is crucial for enhancing biological activity. Current research is focusing on optimizing synthetic routes for better yields and purity.

Potential Applications

Given its structural characteristics and preliminary findings, potential applications for this compound include:

  • Drug Development : Targeting cancer pathways or neurological disorders.
  • Chemical Probes : Investigating biological mechanisms in cellular models.

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